molecular formula C11H14N2O4 B1582206 Tyr-Gly CAS No. 673-08-5

Tyr-Gly

Cat. No. B1582206
CAS RN: 673-08-5
M. Wt: 238.24 g/mol
InChI Key: HPYDSVWYXXKHRD-UHFFFAOYSA-N
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Description

Tyr-Gly, also known as Tyrosylglycine, is a dipeptide composed of the amino acids tyrosine and glycine . It is a metabolite of Leu- and Met-enkephalin in vivo by the action of enkephalinase .


Synthesis Analysis

The synthesis of Tyr-Gly and its analogues often requires synthesis in solution because routine synthesis on a polymeric support is not possible . The synthesis of this octapeptide (Tyr-D-Ala-Gly-Phe-NH-NH ← Phe ← Gly ← D-Ala ← Tyr) and its analogues requires synthesis in solution .


Molecular Structure Analysis

The molecular structure of Tyr-Gly is C11H14N2O4 . The phenol functionality in the side chain of Tyr is amphiphilic, which allows it to contribute to both hydrophobic interactions through its aromatic ring and hydrogen bonding with binding partners via the hydroxyl group

Scientific Research Applications

Antibody Affinity and Specificity

Research has shown the intrinsic contributions of Tyr (Tyrosine) and Gly (Glycine) in antibody affinity and specificity. Studies using synthetic antibody libraries have found that Tyr, along with Ser (Serine), significantly contributes to the specificity and affinity of antigen recognition. Particularly, antibodies with a high Tyr content were found to be most specific, with no correlation between nonspecific binding and the content of Tyr or Gly. This indicates the important role Tyr and Gly play in mediating antigen recognition in antibodies (Birtalan et al., 2008).

Molecular Recognition

Another study evaluated the functional capacity of natural amino acids, including Tyr and Gly, for molecular recognition. The research highlighted that Tyr is optimal for mediating contacts that contribute favorably to both affinity and specificity in molecular recognition. It was found that Gly, along with Ala (Alanine), is effective in providing conformational flexibility, allowing bulky Tyr residues to achieve optimal binding contacts (Birtalan, Fisher, & Sidhu, 2010).

Oxidative Cross-Linking

A study involving the tyrosine-containing peptide Gly-Tyr-Gly (GYG) focused on its oxidative cross-linking properties. This research found that GYG can undergo oxidative cross-linking, resulting in covalently coupled di- to pentamers of the peptide. Such properties of GYG highlight its potential applications in biochemical studies, particularly in understanding peptide and protein interactions (Oudgenoeg et al., 2001).

Interaction with Metal Ions

The interaction of Tyr and Tyr-containing dipeptides, including Gly-Tyr, with copper ions was studied using fluorescence quenching. The research provided insights into the binding mechanisms of these peptides with metal ions, emphasizing the role of tyrosine and its derivatives in metal ion complexation and potential biomedical applications (Tominaga et al., 1995).

Photodynamic Properties

A study on the photodynamic properties of dipeptide-modified derivatives of hypocrellin B, including Gly-HB and Tyr-HB, revealed enhanced capabilities to generate radicals and bind to DNA, indicating potential applications in photodynamic therapy. This study underscores the importance of Tyr in enhancing the photodynamic properties of these compounds (Zeng et al., 2007).

properties

IUPAC Name

2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPYDSVWYXXKHRD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tyrosylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Tyr-Gly

CAS RN

673-08-5
Record name L-Tyrosylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000673085
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-TYROSYLGLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QJH0S8U69Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tyrosylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029105
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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